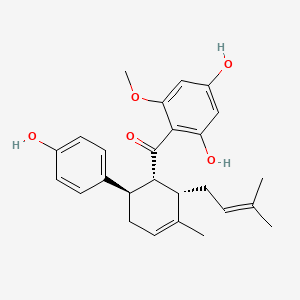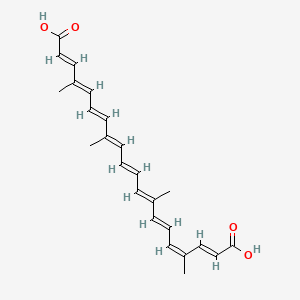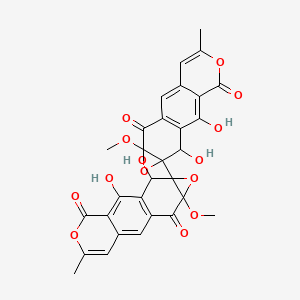
Xanthoepocin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xanthoepocin is a natural product found in Penicillium simplicissimum with data available.
Applications De Recherche Scientifique
Antibiotic and Antifungal Properties
Xanthoepocin, discovered from the culture broth of Penicillium simplicissimum, shows notable antibiotic activity against Gram-positive bacteria and yeasts. This discovery highlights its potential as an antifungal and antibacterial agent in medical applications (Igarashi et al., 2000).
Protein Tyrosine Phosphatase 1B Inhibitory Activity
Xanthoepocin demonstrates inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme targeted for treating conditions like type II diabetes, obesity, and cancer. This finding suggests its potential use in developing new therapeutic approaches for these diseases (Martínez-Aldino et al., 2021).
Dental Applications
Research involving a xanthan-based chlorhexidine gel, though not directly xanthoepocin, indicates the effectiveness of xanthan compounds in dental treatments, particularly in non-surgical periodontal therapy (Paolantonio et al., 2009).
Potential for Neuroprotective Effects
Although not directly related to xanthoepocin, studies on xanthones and related compounds have shown promising results in neuroprotective effects, particularly in Alzheimer's disease models. This suggests a potential avenue for research into xanthoepocin's effects on neurodegenerative diseases (Zhou et al., 2019).
Anti-Cancer Potential
Xanthohumol, another compound related to xanthoepocin, exhibits chemopreventive properties across various stages of carcinogenesis, suggesting a possible research direction for xanthoepocin in cancer treatment and prevention (Gerhauser et al., 2002).
Propriétés
Nom du produit |
Xanthoepocin |
|---|---|
Formule moléculaire |
C30H22O14 |
Poids moléculaire |
606.5 g/mol |
Nom IUPAC |
14-(2,15-dihydroxy-12-methoxy-6-methyl-4,11-dioxo-5,13-dioxatetracyclo[8.5.0.03,8.012,14]pentadeca-1(10),2,6,8-tetraen-14-yl)-2,15-dihydroxy-12-methoxy-6-methyl-5,13-dioxatetracyclo[8.5.0.03,8.012,14]pentadeca-1(10),2,6,8-tetraene-4,11-dione |
InChI |
InChI=1S/C30H22O14/c1-9-5-11-7-13-17(19(31)15(11)25(37)41-9)23(35)27(29(39-3,43-27)21(13)33)28-24(36)18-14(22(34)30(28,40-4)44-28)8-12-6-10(2)42-26(38)16(12)20(18)32/h5-8,23-24,31-32,35-36H,1-4H3 |
Clé InChI |
KJPAOKCLRDGPMI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(C(C4(C(C3=O)(O4)OC)C56C(C7=C(C=C8C=C(OC(=O)C8=C7O)C)C(=O)C5(O6)OC)O)O)C(=C2C(=O)O1)O |
SMILES canonique |
CC1=CC2=CC3=C(C(C4(C(C3=O)(O4)OC)C56C(C7=C(C=C8C=C(OC(=O)C8=C7O)C)C(=O)C5(O6)OC)O)O)C(=C2C(=O)O1)O |
Synonymes |
Xanthoepocin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-7-[2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid](/img/structure/B1238019.png)

![(Z)-N-[2-(4-phenoxyphenoxy)ethoxy]propan-1-imine](/img/structure/B1238022.png)
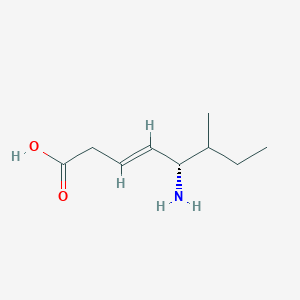
![[(1S,3Z)-3-[(2Z)-2-[(1R,3aS,7aS)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,4,6,7-hexahydro-1H-inden-5-ylidene]ethylidene]-4-methylidenecyclohexyl] hydrogen sulfate](/img/structure/B1238024.png)
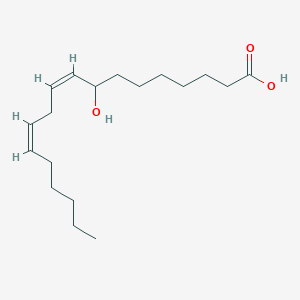
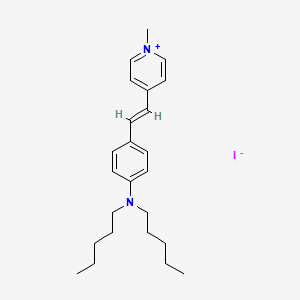



![(2R,3R)-2,3-Dihydroxybutanedioic acid;2-[(E)-2-phenylethenyl]-4,5-dihydro-1H-imidazole](/img/structure/B1238037.png)
